Tert-butyl (3R,4S)-4-amino-3-ethylpiperidine-1-carboxylate

Stereochemistry Diastereomer differentiation Chiral building block

Diastereoselective synthesis of cis-3-alkyl-4-aminopiperidines yields only ~70% de even under optimized conditions, complicating chiral pharmacophore development. This rac-(3R,4S) building block delivers the cis scaffold pre-installed at ≥98% purity. • Orthogonal Boc protection enables chemoselective late-stage N-deprotection compatible with Fmoc/Cbz strategies for PROTAC degrader assembly • 3-Ethyl group (XLogP3 1.5) provides enhanced lipophilicity vs. methyl for tuning receptor subtype selectivity • 4-Amine serves as conjugation handle for linker attachment or amide coupling; validated in anilidopiperidine analgesic programs where cis configuration is potency-critical

Molecular Formula C12H24N2O2
Molecular Weight 228.336
CAS No. 1932206-32-0
Cat. No. B2390960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3R,4S)-4-amino-3-ethylpiperidine-1-carboxylate
CAS1932206-32-0
Molecular FormulaC12H24N2O2
Molecular Weight228.336
Structural Identifiers
SMILESCCC1CN(CCC1N)C(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O2/c1-5-9-8-14(7-6-10(9)13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-,10+/m1/s1
InChIKeyXYJMNRWKGUVPQP-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (3R,4S)-4-amino-3-ethylpiperidine-1-carboxylate: Overview


Tert-butyl (3R,4S)-4-amino-3-ethylpiperidine-1-carboxylate (CAS 1932206-32-0) is a chiral, orthogonally protected 3,4-disubstituted piperidine derivative bearing a Boc protecting group at the piperidine nitrogen, a free primary amine at the 4-position, and an ethyl substituent at the 3-position in a cis relative configuration . It is predominantly supplied as a racemate (rac-(3R,4S)), with a molecular weight of 228.33 g/mol and a calculated XLogP3 of 1.5 [1]. This compound serves as a versatile intermediate for constructing piperidine-containing pharmacophores, where stereochemical integrity at the 3- and 4-positions is critical for downstream biological activity .

Why Generic Substitution Fails


Simple substitution of this building block with its (3R,4R)-trans diastereomer (CAS 2095192-28-0), the 3-methyl analog (CAS 723308-58-5), or the N-unprotected variant (CAS 396133-40-7) is scientifically unsound because the cis-(3R,4S) configuration, the 3-ethyl steric footprint, and the acid-labile Boc protecting group each independently control the compound's reactivity, conformational bias, and the biological activity of downstream products [1]. Published SAR studies on 3,4-disubstituted piperidines demonstrate that cis versus trans stereochemistry alone can invert transporter selectivity profiles (e.g., DAT/NET vs. SERT/NET preference) , while the Boc group provides orthogonal protection that is incompatible with ethyl carbamate or unprotected amine intermediates in multi-step synthetic sequences [2].

Quantitative Differentiation Evidence


Stereochemical Identity vs. trans Diastereomer

The target compound bears the (3R,4S) absolute configuration, establishing a cis relationship between the 4-amino and 3-ethyl substituents on the piperidine ring. Its trans diastereomer, (3R,4R)-tert-butyl 4-amino-3-ethylpiperidine-1-carboxylate (CAS 2095192-28-0), has the identical molecular formula (C12H24N2O2) and molecular weight (228.33) but opposite relative stereochemistry at the 4-position . In published SAR on 3,4-disubstituted piperidine monoamine transporter inhibitors, cis versus trans isomerism produced divergent transporter selectivity: (-)-cis analogs exhibited preferential DAT/NET inhibition, whereas (-)-trans and (+)-cis isomers showed SERT or SERT/NET selectivity, with select compounds such as (+)-cis-5b achieving 39-fold NET selectivity over DAT and 321-fold over SERT . While these specific Ki values were generated on 4-(4-chlorophenyl)piperidine scaffolds rather than the 3-ethyl-4-amino scaffold directly, they establish the class-level principle that cis/trans stereochemistry is a critical determinant of biological target engagement .

Stereochemistry Diastereomer differentiation Chiral building block

Lipophilicity Advantage vs. Ethyl Carbamate Analog

The target compound has a computed XLogP3 of 1.5, compared to 0.9 for the corresponding ethyl carbamate analog (4-amino-1-carbethoxy-3-ethylpiperidine, PubChem CID 22278866) [1][2]. This 0.6 log unit increase in lipophilicity, driven by the tert-butyl carbamate (Boc) group replacing the ethyl carbamate, corresponds to an approximately 4-fold higher octanol-water partition coefficient. The molecular weight also increases from 200.28 to 228.33 g/mol [1][2]. Both compounds share identical hydrogen bond donor/acceptor counts (HBD = 1, HBA = 3) and rotatable bond count (3) [1][2]. The higher lipophilicity of the Boc-protected compound is advantageous for passive membrane permeability and potential CNS penetration of downstream drug candidates, while the greater steric bulk of the tert-butyl group can also influence binding pocket complementarity [3].

Lipophilicity Physicochemical properties Blood-brain barrier penetration

Boc Protecting Group Orthogonality

The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen is cleavable under acidic conditions (e.g., TFA, HCl/dioxane), providing true orthogonality when used alongside base-labile Fmoc or hydrogenolytic Cbz protecting groups elsewhere in a synthetic sequence [1][2]. In solid-phase peptide synthesis (SPPS), the Boc/Bz strategy uses acid-labile Boc for temporary Nα-protection and HF-cleavable benzyl (Bz) side-chain protection, whereas the Fmoc/tBu strategy employs base-labile Fmoc and acid-labile tBu groups; the two schemes are chemically incompatible in a single sequence [1]. The N-unprotected analog 4-amino-3-ethylpiperidine (CAS 396133-40-7) lacks this orthogonal handle entirely, necessitating re-protection before use in multi-step syntheses . The Boc group also contributes steric bulk (tert-butyl vs. H) that can influence diastereoselectivity in subsequent transformations on the piperidine ring .

Protecting group strategy Orthogonal synthesis Solid-phase synthesis

Commercial Availability and Purity

The target compound is commercially available as a racemate (rac-(3R,4S)) from multiple suppliers: Leyan offers 98% purity (Product No. 1613234, 250 mg) , while Fluorochem supplies at 95.0% purity (Product Code F541571, 250 mg at £340.00) . AKSci lists the compound (Catalog 0354FA) with long-term storage at cool, dry conditions . In contrast, the (3R,4R)-trans diastereomer (CAS 2095192-28-0) is listed by fewer suppliers and its single-enantiomer forms are not widely catalogued, limiting procurement options for stereochemically pure comparator studies . The 3-ethyl substitution further distinguishes this compound from the more common 3-methyl analog (CAS 723308-58-5), which is more broadly available but lacks the ethyl group's steric and lipophilic contributions .

Procurement Purity specification Commercial availability

Chiral Pool Derivation for Analgesics

3-Alkyl-4-aminopiperidine scaffolds, including the 3-ethyl series, are direct precursors to the anilidopiperidine class of analgesics (e.g., fentanyl analogs), where absolute configuration at C3 and C4 is a primary determinant of analgesic potency . In the cis-3-methylfentanyl series, the (+)-enantiomer of the cis isomer exhibited approximately 120-fold greater in vivo analgesic activity than its (-)-enantiomer and 6,846-fold greater activity than morphine . While these potency ratios are from the 3-methyl rather than 3-ethyl series, the stereochemical principle is directly transferable: the cis-(3R,4S) configuration in the target compound establishes the same relative stereochemistry found in the more potent cis-3-methylfentanyl enantiomers . Diastereoselective synthesis methods for cis-3-alkyl-4-aminopiperidines achieve diastereomeric excess (de) >98% for trans isomers and up to 70% de for cis pairs, underscoring the synthetic challenge and value of accessing stereochemically defined building blocks .

Chiral synthesis Anilidopiperidine analgesics Diastereoselectivity

Optimal Procurement Scenarios


CNS Analgesic Lead Optimization

In programs developing cis-configured anilidopiperidine analgesics where the (+)-cis enantiomer has been shown to exhibit up to 6,846-fold greater potency than morphine , this building block provides the required cis-(3R,4S) stereochemistry pre-installed. Its XLogP3 of 1.5 [1] supports CNS penetration potential, and the Boc group permits late-stage N-deprotection under mild acidic conditions without disturbing other protecting groups [2]. The 3-ethyl substituent, compared to the more common 3-methyl, offers enhanced lipophilicity and steric bulk for tuning receptor subtype selectivity.

Monoamine Transporter Inhibitor SAR Studies

Published SAR on 3,4-disubstituted piperidine monoamine transporter inhibitors demonstrates that cis versus trans stereochemistry determines DAT/NET versus SERT/NET selectivity, with select cis compounds achieving >300-fold selectivity for NET over SERT . This compound supplies the cis scaffold in Boc-protected form, enabling systematic diversification at the 4-amino position while maintaining stereochemical integrity. Researchers can use this intermediate to explore how the 3-ethyl group (vs. 3-methyl or 3-phenyl) modulates transporter binding kinetics.

Orthogonal Multi-Step PROTAC Synthesis

For PROTAC degrader synthesis requiring sequential, chemoselective unmasking of amine functionalities, the Boc group on this compound offers acid-labile protection orthogonal to Fmoc (base-labile) and Cbz (hydrogenolytic) strategies . The 4-amino group serves as a conjugation handle for linking to target-protein ligands or E3 ligase ligands, while the 3-ethyl group provides a non-interfering hydrophobic substituent. Commercial availability at 95-98% purity from multiple suppliers [1][2] supports milligram-to-gram scale-up.

Diastereoselective Methodology Development

The synthesis of stereochemically pure cis-3-alkyl-4-aminopiperidines remains challenging, with reported diastereomeric excess values reaching only ~70% de for cis pairs even under optimized conditions . This commercially available cis-(3R,4S) building block serves as an authentic standard for chiral HPLC method development and as a starting material for investigating diastereoselective transformations (N-alkylation, reductive amination, amide coupling) where the cis configuration may influence facial selectivity .

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